5-(1H-1,3-BENZODIAZOLE-1-SULFONYL)-8-METHOXYQUINOLINE
Overview
Description
5-(1H-1,3-BENZODIAZOLE-1-SULFONYL)-8-METHOXYQUINOLINE is a complex organic compound that features a benzodiazole and quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-1,3-BENZODIAZOLE-1-SULFONYL)-8-METHOXYQUINOLINE typically involves multi-step organic reactions. One common method includes the sulfonylation of 8-methoxyquinoline with 1H-1,3-benzodiazole-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-(1H-1,3-BENZODIAZOLE-1-SULFONYL)-8-METHOXYQUINOLINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The benzodiazole ring can be reduced under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced benzodiazole derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
5-(1H-1,3-BENZODIAZOLE-1-SULFONYL)-8-METHOXYQUINOLINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the field of oncology.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(1H-1,3-BENZODIAZOLE-1-SULFONYL)-8-METHOXYQUINOLINE involves its interaction with specific molecular targets. The benzodiazole moiety can intercalate with DNA, disrupting its function, while the quinoline ring can interact with various enzymes, inhibiting their activity. These interactions can lead to the modulation of cellular pathways, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-1,3-BENZODIAZOLE-1-SULFONYL)BENZAMIDE
- 3-(1H-1,3-BENZODIAZOLE-1-SULFONYL)BENZOHYDRAZIDE
- 2-(1H-1,3-BENZODIAZOLE-1-SULFONYL)BENZOIC ACID
Uniqueness
5-(1H-1,3-BENZODIAZOLE-1-SULFONYL)-8-METHOXYQUINOLINE is unique due to the presence of both benzodiazole and quinoline moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
5-(benzimidazol-1-ylsulfonyl)-8-methoxyquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c1-23-15-8-9-16(12-5-4-10-18-17(12)15)24(21,22)20-11-19-13-6-2-3-7-14(13)20/h2-11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLWQRIXSIWOCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)S(=O)(=O)N3C=NC4=CC=CC=C43)C=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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